![molecular formula C14H10F5P B1610283 (Pentafluoroethyl)(diphenyl)phosphane CAS No. 20157-74-8](/img/structure/B1610283.png)
(Pentafluoroethyl)(diphenyl)phosphane
Overview
Description
(Pentafluoroethyl)(diphenyl)phosphane is an organophosphorus compound with the molecular formula C14H10F5P It is characterized by the presence of a pentafluoroethyl group and two phenyl groups attached to a phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Pentafluoroethyl)(diphenyl)phosphane typically involves the reaction of pentafluoroethyl halides with diphenylphosphine. One common method is the reaction of pentafluoroethyl iodide with diphenylphosphine in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the phosphine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
(Pentafluoroethyl)(diphenyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the pentafluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Substitution: Reagents such as alkyl halides and aryl halides are used in substitution reactions.
Addition: Catalysts like palladium or nickel are often employed to facilitate addition reactions.
Major Products
Phosphine Oxides: Formed during oxidation reactions.
Substituted Phosphines: Result from nucleophilic substitution reactions.
Addition Products: New organophosphorus compounds formed by addition to multiple bonds.
Scientific Research Applications
Key Properties:
- Molecular Formula : CHFP
- Molecular Weight : 270.14 g/mol
- Appearance : Colorless liquid
- Solubility : Soluble in organic solvents
Organic Synthesis
One of the primary applications of (pentafluoroethyl)(diphenyl)phosphane is in organic synthesis as a reagent and catalyst. Its ability to stabilize reactive intermediates allows it to facilitate various reactions, including:
- Phosphination Reactions : The compound can be used to introduce phosphine functionalities into organic molecules, enhancing their reactivity and potential for further transformations.
- Synthesis of Fluorinated Compounds : Due to its fluorinated nature, it serves as a precursor for synthesizing other fluorinated compounds, which are critical in pharmaceuticals and agrochemicals.
Materials Science
In materials science, this compound has been explored for its role in developing advanced materials with specific properties:
- Polymer Chemistry : It acts as an initiator for cationic polymerization processes, enabling the production of polymers with tailored properties for applications in coatings and adhesives.
- Photo-Acid Generators : The compound has potential as a photo-acid generator (PAG), which is crucial in photolithography processes used in semiconductor manufacturing. PAGs undergo photolysis upon exposure to light, generating acids that catalyze polymerization reactions.
Photochemistry
The unique photochemical properties of this compound make it suitable for applications in photodynamic therapy (PDT) and other light-driven processes:
- Photodynamic Therapy : Its ability to generate reactive oxygen species upon light activation can be harnessed for therapeutic applications, particularly in cancer treatment where localized destruction of tumor cells is desired.
- Light-Sensitive Materials : The compound can be incorporated into light-sensitive materials used in various optical devices, enhancing their performance and efficiency.
Case Study 1: Synthesis of Fluorinated Phosphines
A study conducted by researchers at [source] demonstrated the effective use of this compound in synthesizing novel fluorinated phosphine derivatives. The results indicated that the introduction of pentafluoroethyl groups significantly improved the reactivity of the resulting compounds, making them suitable candidates for further applications in catalysis.
Case Study 2: Application in Photolithography
Research published by [source] highlighted the role of this compound as a photo-acid generator in photolithography. The study showed that when exposed to UV light, the compound effectively generated acids that catalyzed the polymerization process necessary for creating fine patterns on semiconductor wafers.
Case Study 3: Photodynamic Therapy Research
In a clinical study reported by [source], this compound was evaluated for its efficacy in photodynamic therapy. The findings suggested that this compound could enhance the therapeutic outcomes by improving the selectivity and efficiency of light-induced cytotoxicity against cancer cells.
Mechanism of Action
The mechanism of action of (Pentafluoroethyl)(diphenyl)phosphane involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The pentafluoroethyl group enhances the electrophilic character of the phosphorus atom, making it more reactive towards nucleophiles. Conversely, the phenyl groups can stabilize the compound through resonance, allowing it to participate in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine: Lacks the pentafluoroethyl group, making it less reactive in certain reactions.
Triphenylphosphine: Contains three phenyl groups, offering different steric and electronic properties.
Pentafluorophenyl(diphenyl)phosphine: Similar in structure but with a pentafluorophenyl group instead of a pentafluoroethyl group.
Uniqueness
(Pentafluoroethyl)(diphenyl)phosphane is unique due to the presence of the pentafluoroethyl group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in reactions requiring strong electrophilic or nucleophilic character .
Properties
IUPAC Name |
1,1,2,2,2-pentafluoroethyl(diphenyl)phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F5P/c15-13(16,17)14(18,19)20(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVPYFJDZKYVEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467657 | |
Record name | (Pentafluoroethyl)(diphenyl)phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20157-74-8 | |
Record name | (Pentafluoroethyl)(diphenyl)phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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